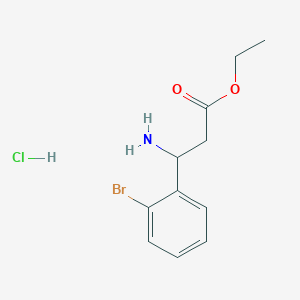

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGCVVSKMQJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 3-amino-3-(2-bromophenyl)propanoate with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.

Chemical Reactions Analysis

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids and alcohols.

- Oxidation and Reduction : The amino group can undergo transformations to form nitro compounds or other amines.

Biological Research

The compound is under investigation for its potential biological activities, including:

- Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar properties.

- Cellular Interaction : Research indicates that this compound can modulate cellular pathways associated with cancer progression, affecting oncogenes and tumor suppressor genes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drug development. Its unique structural features contribute to its potential as a therapeutic agent, particularly in:

- Antimicrobial Applications : Preliminary findings suggest that it may influence bacterial virulence factors, indicating possible use in antimicrobial therapies.

Inhibition of Enzymatic Activity

A study demonstrated that similar compounds inhibited specific enzymes related to inflammation. The inhibition was concentration-dependent, showing significant effects at higher concentrations (e.g., 50 μM).

Cellular Interaction Studies

Interaction studies using cancer cell lines revealed that the compound could downregulate oncogenes while upregulating tumor suppressor genes, indicating potential anti-cancer properties.

High-throughput screening assays have evaluated the compound's effects on biological systems, including its impact on pathogenic bacteria's Type III secretion system, which is vital for bacterial virulence.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Key Observations:

- Substituent Effects: Bromine (ortho): The bromine atom increases molecular weight significantly compared to fluorine or methyl analogs. Nitro (meta): The nitro group enhances electrophilicity, making this analog reactive in coupling or reduction reactions. However, bromine’s polarizability may offer distinct pathways in cross-coupling (e.g., Suzuki) . Alkoxy (para): Para-substituted alkoxy groups (e.g., isopropoxy) improve solubility due to oxygen’s polarity but reduce steric effects compared to ortho bromine .

- Physicochemical Properties:

- Bromine’s high atomic weight and polarizability may lower aqueous solubility compared to fluorine or methyl analogs.

- Ortho substitution could lead to lower melting points due to disrupted crystal packing .

Biological Activity

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12BrClN2O2 and a molecular weight of approximately 308.6 g/mol. The compound features a propanoate backbone with an amino group and a bromine-substituted phenyl ring, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key interactions:

- Amino Group : The amino group can participate in hydrogen bonding with various biological molecules, potentially influencing enzyme activity and receptor binding.

- Bromine Atom : The presence of the bromine atom allows for halogen bonding, which can enhance lipophilicity and improve the compound's bioavailability and interaction with cellular targets.

These interactions suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management.

- Anticancer Potential : Some studies have indicated that halogenated compounds can exhibit anticancer activity by interfering with cellular signaling pathways.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM) .

- Cellular Interaction Studies : Interaction studies using cell lines have shown that the compound can modulate cellular pathways associated with cancer progression. For instance, it downregulated certain oncogenes while upregulating tumor suppressor genes .

- Screening for Biological Activity : High-throughput screening assays have been employed to evaluate the compound's effects on various biological systems, including its impact on the Type III secretion system in pathogenic bacteria . Such systems are crucial for bacterial virulence, indicating potential applications in antimicrobial therapy.

Applications in Research

This compound is utilized across several fields:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it serves as a precursor in drug development.

- Biological Research : Its interactions with biomolecules are studied to understand its therapeutic potential and mechanisms of action.

- Material Science : The compound is also explored for developing new materials due to its unique chemical properties .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Rodionov reaction , a two-step process involving condensation of 2-bromobenzaldehyde with ethyl cyanoacetate, followed by reduction and esterification. Key optimization parameters include:

- Catalyst selection : Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the amino group .

- Temperature control : Maintaining ≤0°C during the reduction step to minimize byproduct formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.

- Data Table :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromobenzaldehyde, ethyl cyanoacetate | EtOH, reflux, 6h | 75–80 |

| 2 | NaBH4, HCl | 0°C, 2h | 60–65 |

Q. How can the structure of this compound be confirmed using advanced spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Single crystals grown via slow evaporation (solvent: methanol/water 9:1) can be analyzed using SHELXL for refinement. Key metrics: R-factor < 0.05, bond angles within ±2° of idealized geometry .

- NMR : NMR (DMSO-d6): δ 1.25 (t, 3H, CH2CH3), 3.45 (dd, 1H, NH2), 4.15 (q, 2H, OCH2), 7.30–7.60 (m, 4H, aromatic H).

- HRMS : Calculated for C11H14BrNO2 [M+H]+: 296.0234; Observed: 296.0231.

Q. What are the key physical-chemical properties critical for experimental reproducibility (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<1 mg/mL at 25°C). Pre-saturation with HCl improves aqueous solubility for biological assays .

- Stability : Store at 2–8°C under inert gas (Ar/N2); degradation occurs via hydrolysis of the ester group at pH > 7.0.

- Data Table :

| Property | Value | Measurement Method |

|---|---|---|

| Melting Point | 166–170°C | Differential Scanning Calorimetry |

| LogP | 2.8 ± 0.1 | HPLC (C18 column, isocratic MeCN/H2O 60:40) |

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, and what experimental validation is required?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the bromophenyl group’s electronic effects. Predict regioselectivity in SNAr reactions (e.g., para-substitution favored by 8.3 kcal/mol over meta).

- Validation : Synthesize derivatives (e.g., with –NO2 or –OCH3 substituents) and compare experimental vs. calculated activation energies via Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in kinase inhibition assays)?

- Methodological Answer :

- Assay Optimization :

Standardize cell lines (e.g., HEK293 vs. HeLa variations).

Control for HCl counterion interference by testing freebase analogues.

- Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests; prioritize studies using LC-MS/MS for compound quantification over UV-based methods .

Q. How can the stereochemical integrity of the amino group be preserved during scale-up synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/i-PrOH 85:15, 1 mL/min) to monitor enantiomeric excess (ee > 98%).

- Process Controls : Avoid high-shear mixing during crystallization; implement PAT (Process Analytical Technology) for real-time ee tracking .

Q. What advanced analytical methods are suitable for detecting degradation products in long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via:

- UHPLC-QTOF : Identify hydrolyzed products (e.g., 3-amino-3-(2-bromophenyl)propanoic acid) using exact mass (m/z 257.98).

- NMR Relaxometry : Quantify amorphous vs. crystalline degradation phases .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a research laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.